Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. The presence of an aminomethyl group and a carboxylate ester makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Esterification: The carboxylate ester is formed through an esterification reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry due to its rigid bicyclic structure.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride: Similar structure but with different substitution patterns.
Bicyclo[2.2.2]octane, 2-methyl-: Lacks the aminomethyl and carboxylate ester groups, making it less versatile in chemical reactions
Uniqueness:
- The presence of both aminomethyl and carboxylate ester groups in Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride makes it a unique compound with diverse reactivity and applications.
- Its rigid bicyclic structure provides distinct stereochemical properties, which are advantageous in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(7-12)6-8-2-4-9(11)5-3-8;/h8-9H,2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGGGORMXNYPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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